molecular formula C20H20N6O3 B2976774 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine CAS No. 1021253-65-5

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine

Cat. No.: B2976774
CAS No.: 1021253-65-5
M. Wt: 392.419
InChI Key: CEDVOBGCGGYDIL-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates two distinct pharmacophores: a 1,3-benzodioxole moiety, a group known for its presence in various biologically active molecules, and a 1-phenyl-1H-tetrazole group, which is a classic bioisostere for carboxylic acids and other functional groups, often used to improve metabolic stability and bioavailability. The piperazine linker is a common scaffold that contributes to molecular flexibility and the ability to interact with a range of biological targets. Researchers can leverage this compound as a key intermediate or a lead structure in the development of novel therapeutic agents. Its unique structure suggests potential for application in high-throughput screening campaigns to identify activity against various enzymes and receptors, particularly in the central nervous system. Furthermore, it serves as a valuable building block in the synthesis of more complex chemical entities for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are encouraged to consult the product specifications and available safety data sheets prior to use.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c27-20(15-6-7-17-18(12-15)29-14-28-17)25-10-8-24(9-11-25)13-19-21-22-23-26(19)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVOBGCGGYDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be formed by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with a piperazine derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperazine Derivatives with Tetrazole Substituents

Compounds featuring tetrazole rings on piperazine demonstrate diverse biological activities, particularly in angiotensin II receptor antagonism and enzyme inhibition.

Compound Name Substituent 1 (Position 1) Substituent 4 (Position 4) Key Biological Activity Reference
Target Compound 2H-1,3-benzodioxole-5-carbonyl (1-Phenyl-1H-tetrazol-5-yl)methyl N/A (hypothesized anticancer/CNS) -
Candesartan cilexetil 1H-1,3-benzodiazole-7-carboxylic acid 2-(2H-tetrazol-5-yl)phenyl Angiotensin II antagonist (hypertension)
1-(1-Phenyl-1H-tetrazol-5-yl)piperazine HCl None 1-Phenyl-1H-tetrazol-5-yl Enzyme inhibition studies
ZINC000022929948 3,4-Dimethoxyphenyl 1-(2-Phenylethyl)-tetrazol-5-yl + propenyl Virtual screening hit (binding affinity ≈ -51.38 kcal/mol)

Key Observations :

  • The tetrazole ring enhances binding to receptors like angiotensin II (e.g., candesartan ).
  • Substituents on the tetrazole (e.g., phenyl vs. benzyl) modulate selectivity and potency.

Piperazine Derivatives with Benzodioxole Motifs

Benzodioxole-containing piperazines are associated with CNS activity due to their lipophilicity and structural similarity to neurotransmitters.

Compound Name Substituent 1 (Position 1) Substituent 4 (Position 4) Key Biological Activity Reference
SLV313 2,3-Dihydro-1,4-benzodioxin-5-yl 4-(4-Fluorophenyl)-3-pyridinylmethyl Antipsychotic (D2 antagonist, 5-HT1A agonist)
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine 1,3-Benzodioxol-5-ylmethyl 3,4-Difluorophenyl sulfonyl N/A (structural analog for sulfonamide drug design)
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide 1,3-Benzodioxol-5-yl 2-Furylmethyl + carbothioamide N/A (carbothioamide linker studied for metal coordination)

Key Observations :

  • Benzodioxole improves CNS penetration (e.g., SLV313’s antipsychotic action ).
  • Linker groups (carbonyl vs. sulfonyl vs. carbothioamide) influence solubility and target engagement.

Hybrid Piperazine Derivatives with Dual Heterocycles

Compounds combining benzodioxole and tetrazole motifs are rare but may synergize properties of both groups.

Compound Name Substituent 1 (Position 1) Substituent 4 (Position 4) Key Biological Activity Reference
Target Compound 2H-1,3-benzodioxole-5-carbonyl (1-Phenyl-1H-tetrazol-5-yl)methyl Hypothesized dual activity (CNS + cardiovascular) -
1-[[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl]-4-(methylsulfonyl)piperazine 4-Methoxyphenyl-tetrazol-5-yl Methylsulfonyl N/A (sulfonyl group enhances metabolic stability)

Key Observations :

  • The benzodioxole carbonyl may enhance CNS activity, while the tetrazole improves receptor binding.

Research Findings and Data Tables

Physicochemical Properties of Selected Analogs

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
Candesartan cilexetil 160–162 6.5 0.01 (water)
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine (21) 117.2–118.6 4.2 0.15 (DMSO)
ZINC000022929948 N/A 3.8 0.08 (DMSO)

Notes:

  • The target compound’s LogP is expected to be >5 due to the benzodioxole and phenyl groups, favoring membrane permeability.
  • Low solubility in water may necessitate prodrug formulations (e.g., esterification as in candesartan cilexetil ).

Hypotheses for Target Compound :

  • Potential dual inhibition of CNS targets (e.g., D2 receptors) and angiotensin pathways.
  • Anticancer activity via DNAJA1/mutant p53 inhibition, as seen in tetrazole-piperazine hybrids .

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that demonstrate its therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of benzodioxole derivatives and features a piperazine ring substituted with a tetrazole moiety. Its structure can be summarized as follows:

Component Description
IUPAC Name 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
Molecular Formula C₁₈H₁₈N₄O₃
CAS Number 1396562-33-6

Anticancer Activity

Research indicates that derivatives of benzodioxole exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound interacts with tubulin, disrupting microtubule formation which is crucial for mitosis. This leads to cell cycle arrest at the S phase and subsequent apoptosis in cancer cells.

Antimicrobial Properties

The antimicrobial efficacy of compounds containing the benzodioxole structure has been well-documented. Studies have demonstrated that similar compounds exhibit activity against both bacterial and fungal strains. Key findings include:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL .

Neuroprotective Effects

There is emerging evidence suggesting that this class of compounds may possess neuroprotective properties. Research indicates potential benefits in models of neurodegenerative diseases through modulation of neuroinflammatory pathways.

Study 1: Anticancer Activity

In a study published in the British Journal of Pharmacology, researchers evaluated the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of related benzodioxole compounds against various pathogens. The results highlighted that compounds with bulky hydrophobic groups exhibited enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, suggesting structure-activity relationships that could guide future drug design .

Molecular Interactions

The biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is mediated through several molecular mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : Interaction with membrane receptors can alter signaling pathways linked to inflammation and cell survival.
  • Gene Expression Changes : The compound can influence gene expression profiles related to apoptosis and cell cycle regulation.

Q & A

Q. Table 1. Impact of Substituents on DPP-IV Inhibitory Activity

Substituent PositionGroupIC50 _{50} (nM)Activity Trend
Phenyl (para)-Cl12.5 ± 1.2↑ 45%
Phenyl (meta)-OCH3 _328.7 ± 2.1↓ 20%
Tetrazole (N1)-CH3 _318.9 ± 1.8
Data adapted from piperazine sulfonamide studies .

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